molecular formula C14H17NO2 B8371659 1-Acetoacetyl-6-methyl-1,2,3,4-tetrahydroquinoline

1-Acetoacetyl-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8371659
M. Wt: 231.29 g/mol
InChI Key: DJIIJXNWAZNLQX-UHFFFAOYSA-N
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Patent
US04008325

Procedure details

A solution of 6-methyl-1,2,3,4-tetrahydroquinoline (3.0 g) and ethyl acetoacetate (2.8 g) in xylene (7.0 ml) containing 2 drops of dry pyridine was refluxed for 12 hours. The solution was then allowed to cool to room temperature, washed in turn with 2N hydrochloric acid (2× 20 ml) and water (2 × 20 ml), dried over anhydrous magnesium sulphate and evaporated under reduced pressure at 100° to dryness, yielding 1-acetoacetyl-6-methyl-1,2,3,4-tetrahydroquinoline (1.7 g) as a crude solid, to be used directly in the next stage.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH2:7][CH2:6][CH2:5]2.[C:12](OCC)(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15]>C1(C)C(C)=CC=CC=1.N1C=CC=CC=1>[C:12]([N:8]1[C:9]2[C:4](=[CH:3][C:2]([CH3:1])=[CH:11][CH:10]=2)[CH2:5][CH2:6][CH2:7]1)(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC=1C=C2CCCNC2=CC1
Name
Quantity
2.8 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
7 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 12 hours
Duration
12 h
WASH
Type
WASH
Details
washed in turn with 2N hydrochloric acid (2× 20 ml) and water (2 × 20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure at 100° to dryness

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)N1CCCC2=CC(=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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